molecular formula C13H11NO B8294124 4-(2-Methylbenzoyl)pyridine

4-(2-Methylbenzoyl)pyridine

Cat. No. B8294124
M. Wt: 197.23 g/mol
InChI Key: IEDFSFWHYQLYCE-UHFFFAOYSA-N
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Description

4-(2-Methylbenzoyl)pyridine is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Methylbenzoyl)pyridine

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

(2-methylphenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C13H11NO/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11/h2-9H,1H3

InChI Key

IEDFSFWHYQLYCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a warmed mixture of ether (500 mL) and magnesium turnings (14.9 g, 0.614 mol) was added dropwise 2-bromotoluene (105 g, 0.614 mol) and then a crystal of iodine. The reaction mixture was refluxed for 1 hour, then 4-cyanopyridine (30.2 g, 0.29 mol) in THF (130 mL) was added dropwise over 45 minutes. The mixture was refluxed for 1.5 hours, cooled to room temperature and quenched with 6N HCl (200 mL). The organic phase was separated, the aqueous phase was extracted with Et2O, and the combined ether phases were extracted with 2N HCl. The aqueous acidic phases were combined, basified with concentrated NH4OH, extracted with Et2O (3×750 mL) and the combined organic layers were dried over Na2SO4 and the solvent was removed in vacuo to afford 54 g of crude 2-isonicotinoyltoluene.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.2 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
14.9 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Pyridinium chlorochromate (9.29 g, 43.1 mmol) was dissolved in dichloromethane (50 ml) and a solution of 2-methylphenyl-(4-pyridyl)methanol (5.72 g, 28.7 mmol) in dichloromethane (30 ml) was added. The reaction mixture became dark immediately, and was stirred for 2 h at room temperature. Diethyl ether (350 ml) was added, and the reaction mixture was filtered through "hyflo" and evaporated to a dark oil (11.26 g). Flash chromatography on silica gel (Merck Art 9385) eluting with heptane/tetrahydrofuran (4:1) provided the title compound (2.74 g, 48%) as an oil. T.l.c. rf=0.45 (SiO2, ethyl acetate).
Quantity
9.29 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Yield
48%

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